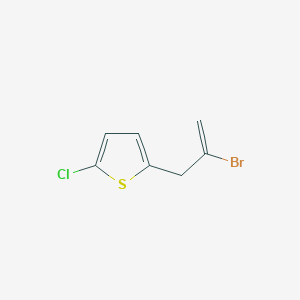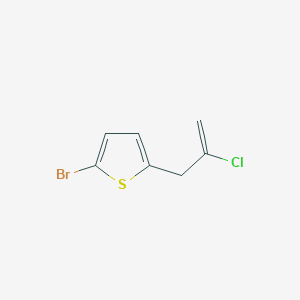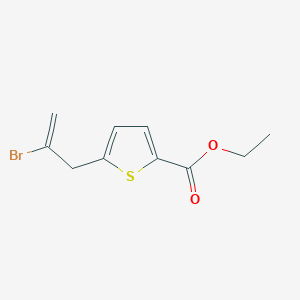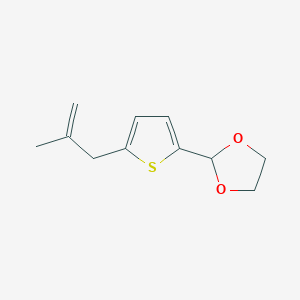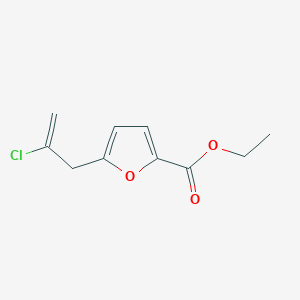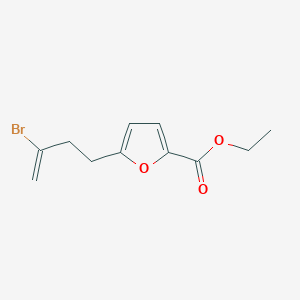
2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene
Übersicht
Beschreibung
2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines and Related Compounds
2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene demonstrates utility in the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. This process exhibits high chemo- and regioselectivity, providing various examples with yields up to 96% (Mittersteiner et al., 2019).
Precursor in the Synthesis of Pyrazoles
This compound serves as a precursor in the synthesis of diverse pyrazoles, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, through cyclocondensation reactions with hydrazine monohydrate in ethanol. The process allows for the formation of 3-ethoxymethyl-carboxyethyl ester pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl esters, showcasing a simple methodology with moderate to good yields (Martins et al., 2013).
Catalyst in Polymer Synthesis
It is used in the synthesis of novel trisubstituted ethylenes like ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates for copolymerization with styrene. This synthesis involves piperidine-catalyzed Knoevenagel condensation and results in copolymers characterized by various analytical techniques, indicating potential applications in polymer chemistry (Kharas et al., 2016).
Reactions with Malonate and Phenoxide Nucleophiles
In the presence of palladium catalysts, 2-bromo-1-propene derivatives engage in regioselective reactions with malonate nucleophiles. This reaction demonstrates the compound's reactivity and potential in complex organic synthesis (Organ et al., 2003).
Participating in Cycloaddition Reactions
This compound is active in cycloaddition reactions, forming novel structures like 7,8-disubstituted dispiro[2.0.2.2]octanes and (2+4) cycloaddition products with cyclopentadiene, furan, and 1,3-cyclohexadiene, highlighting its versatility in organic reactions (Bottini & Cabral, 1978).
Electrophilic Addition Reactions
It also facilitates electrophilic addition reactions with aldehydes, as seen in studies involving the synthesis of diols through reactions with 3-bromo-1-acetoxy-1-propene and indium powder (Lombardo et al., 2001).
In Conformational Analysis
The compound plays a role in the conformational analysis of substituted nitroethenes, aiding in understanding molecular orientation and configuration relevant to chemical and material sciences (Ishmaeva et al., 2007).
In Electrochemical Carbon-Skeleton Rearrangement
The compound shows promise in electrochemical carbon-skeleton rearrangement, catalyzed by hydrophobic vitamin B12, demonstrating its utility in synthetic organic electrochemistry (Murakami et al., 1985).
Eigenschaften
IUPAC Name |
ethyl 5-(2-bromoprop-2-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZYRNYSLMGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


